molecular formula C15H14O3 B12414089 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol

2-Methoxy-9,10-dihydrophenanthrene-4,5-diol

Cat. No.: B12414089
M. Wt: 242.27 g/mol
InChI Key: KQMGXHNRKZYDEK-UHFFFAOYSA-N
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Description

Pyruvate Carboxylase-IN-1 is a potent inhibitor of pyruvate carboxylase, an enzyme that plays a crucial role in gluconeogenesis and lipogenesis. This compound is known for its ability to inhibit pyruvate carboxylase activity in both cell-based and cell-free assays, making it a valuable tool in biochemical research .

Preparation Methods

The synthesis of Pyruvate Carboxylase-IN-1 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Pyruvate Carboxylase-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Pyruvate Carboxylase-IN-1 can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

Pyruvate Carboxylase-IN-1 has a wide range of scientific research applications:

    Chemistry: It is used to study the inhibition mechanisms of pyruvate carboxylase and to develop new inhibitors for therapeutic purposes.

    Biology: The compound is used to investigate the role of pyruvate carboxylase in various metabolic pathways, including gluconeogenesis and lipogenesis.

    Medicine: Pyruvate Carboxylase-IN-1 is being explored as a potential therapeutic agent for conditions such as diabetes and cancer, where pyruvate carboxylase activity is dysregulated.

    Industry: The compound is used in the development of new drugs and in the study of metabolic disorders

Mechanism of Action

Pyruvate Carboxylase-IN-1 exerts its effects by binding to the active site of pyruvate carboxylase, thereby inhibiting its activity. This inhibition disrupts the conversion of pyruvate to oxaloacetate, a critical step in gluconeogenesis and lipogenesis. The molecular targets involved include the biotin carboxylase and carboxyltransferase domains of pyruvate carboxylase. The pathways affected by this inhibition include the tricarboxylic acid cycle and various biosynthetic pathways .

Comparison with Similar Compounds

Pyruvate Carboxylase-IN-1 is unique in its high potency and specificity for pyruvate carboxylase. Similar compounds include:

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-methoxy-9,10-dihydrophenanthrene-4,5-diol

InChI

InChI=1S/C15H14O3/c1-18-11-7-10-6-5-9-3-2-4-12(16)14(9)15(10)13(17)8-11/h2-4,7-8,16-17H,5-6H2,1H3

InChI Key

KQMGXHNRKZYDEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)O)C3=C(CC2)C=CC=C3O

Origin of Product

United States

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